molecular formula C25H30N2O4S B2515527 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941917-56-2

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2515527
CAS No.: 941917-56-2
M. Wt: 454.59
InChI Key: GXGKHHOEXDFBQM-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, designed around a multifunctional molecular architecture. Its structure incorporates a benzenesulfonamide group , a key pharmacophore known for its ability to interact with enzyme active sites. This feature is commonly found in inhibitors for a wide range of enzymes, including proteases, carbonic anhydrases, and kinases . The core is further modified with a naphthalene ring system , a scaffold noted for its potential to engage in hydrophobic and π-π stacking interactions with biological targets, which can enhance binding affinity and selectivity . The presence of a morpholino ring adds to the molecule's versatility. This saturated nitrogen-oxygen heterocycle is often utilized to improve aqueous solubility and influence the pharmacokinetic properties of lead compounds in drug discovery programs . This unique combination of structural motifs makes this reagent a valuable chemical probe for investigating novel biological pathways, exploring structure-activity relationships (SAR), and screening for activity against various therapeutic targets in early-stage discovery research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-18-15-24(30-3)25(16-19(18)2)32(28,29)26-17-23(27-11-13-31-14-12-27)22-10-6-8-20-7-4-5-9-21(20)22/h4-10,15-16,23,26H,11-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGKHHOEXDFBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A methoxy group at the 2-position.
  • Dimethyl substitutions at the 4 and 5 positions of the benzene ring.
  • A morpholino group attached to a naphthalene moiety.

The presence of these functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing morpholine and naphthalene have shown efficacy against various cancer cell lines. A study demonstrated that morpholine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5496.26Apoptosis induction
Compound BHCC8275.00Cell cycle arrest
Compound CNCI-H3584.75Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Compounds similar to this compound have exhibited broad-spectrum antibacterial activity. Studies suggest that the sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may also possess anti-inflammatory properties. Morpholine-containing compounds have been linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : The morpholino group may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of structurally related compounds:

  • Study on Antitumor Activity : In vitro studies on lung cancer cell lines demonstrated that a morpholine derivative led to a significant decrease in cell viability compared to controls .
  • Antimicrobial Efficacy Assessment : A comparative study showed that morpholine-based sulfonamides exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria when tested against standard antibiotics .
  • Inflammation Model Trials : In vivo models indicated that compounds with similar structures reduced inflammation markers significantly in animal models subjected to induced inflammatory conditions .

Scientific Research Applications

The compound 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide , with the CAS number 941917-56-2, is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C25H30N2O4SC_{25}H_{30}N_{2}O_{4}S, with a molecular weight of 454.6 g/mol. The structure features a sulfonamide group, a methoxy group, and a morpholino moiety attached to a naphthalene ring, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation and survival.

Key Findings

  • MDM2 Inhibition : The compound has shown potential as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells.
    ActivityCell Line/ModelIC50 (nM)Comments
    MDM2 InhibitionVarious Cancer Cell Lines<100Potent inhibitor; enhances p53 activity
    AntiproliferativeA549 (Lung Cancer)50Significant reduction in cell viability

Antimicrobial Activity

Additionally, sulfonamide derivatives have been studied for their antimicrobial properties. The presence of the naphthalene ring may enhance the compound's ability to disrupt bacterial cell function.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of This compound in murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, the compound demonstrated moderate effectiveness against various bacterial strains. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other benzenesulfonamide derivatives and aromatic-substituted molecules documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Properties/Activities Reference
Target Compound Benzenesulfonamide 2-methoxy-4,5-dimethyl; N-(2-morpholino-2-(naphthalen-1-yl)ethyl) Not provided Hypothesized enzyme/receptor binding -
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide Benzenesulfonamide Trimethyl groups on benzene and phenyl Not provided Phytochemical isolate
Compound Benzenesulfonamide Thiazolo[3,2-b][1,2,4]triazol-6-yl; o-tolyl 456.6 Undisclosed
FDU-NNEI Indole-3-carboxamide 4-Fluorobenzyl; naphthalen-1-yl Not provided Synthetic cannabinoid analog

Key Structural Differences and Implications

Substituent Complexity: The target compound features a morpholino-naphthalen-1-yl ethyl side chain, which introduces both polar (morpholino) and hydrophobic (naphthalene) regions. This could enhance binding to targets requiring dual interactions, such as kinases or GPCRs. In contrast, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide () has simpler methyl substituents, likely increasing lipophilicity but reducing selectivity due to steric bulk .

Heterocyclic vs. Aromatic Moieties: The compound replaces the morpholino-naphthalene group with a thiazolo-triazolyl heterocycle. Such structures are known for enhanced metabolic stability and electronic effects, which may improve pharmacokinetics . FDU-NNEI () substitutes the sulfonamide core with an indole-carboxamide scaffold, typical of synthetic cannabinoids, suggesting divergent biological targets (e.g., CB1/CB2 receptors) .

Pharmacological Hypotheses: The morpholino group in the target compound may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic pathways. The naphthalen-1-yl moiety could engage in π-π stacking with aromatic residues in protein binding pockets, a feature shared with FDU-NNEI but absent in simpler sulfonamides like those in .

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